molecular formula C7H11N3 B13100612 N,2,5-Trimethylpyrimidin-4-amine

N,2,5-Trimethylpyrimidin-4-amine

Cat. No.: B13100612
M. Wt: 137.18 g/mol
InChI Key: XBQHHKVUQMLHJZ-UHFFFAOYSA-N
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Description

N,2,5-Trimethylpyrimidin-4-amine: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of three methyl groups attached to the nitrogen at position 2 and the carbon atoms at positions 2 and 5 of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N,2,5-Trimethylpyrimidin-4-amine typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,2,5-Trimethylpyrimidin-4-amine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like chlorine and bromine are often used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N,2,5-Trimethylpyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,2,5-Trimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .

Comparison with Similar Compounds

  • 2-Chloro-N,N,5-trimethylpyrimidin-4-amine
  • 6-Chloro-N,N-dimethylpyrimidin-4-amine
  • 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
  • 2-Chloro-5-fluoro-N-methylpyrimidin-4-amine

Comparison: N,2,5-Trimethylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

N,2,5-trimethylpyrimidin-4-amine

InChI

InChI=1S/C7H11N3/c1-5-4-9-6(2)10-7(5)8-3/h4H,1-3H3,(H,8,9,10)

InChI Key

XBQHHKVUQMLHJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC)C

Origin of Product

United States

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